molecular formula C14H20ClNO B1474827 (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol CAS No. 1970163-57-5

(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol

Cat. No.: B1474827
CAS No.: 1970163-57-5
M. Wt: 253.77 g/mol
InChI Key: AQMSKZWZMXBKNM-UHFFFAOYSA-N
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Description

(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol is a useful research compound. Its molecular formula is C14H20ClNO and its molecular weight is 253.77 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-11-4-5-13(14(15)7-11)9-16-6-2-3-12(8-16)10-17/h4-5,7,12,17H,2-3,6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMSKZWZMXBKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCCC(C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol is a piperidine derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound's structure, featuring a piperidine ring and a chloromethylbenzyl substituent, suggests possible interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant case studies.

Target Interactions

Piperidine derivatives, including this compound, are known to interact with several biological targets:

  • Enzyme Inhibition : These compounds can inhibit the activity of specific enzymes, thereby altering metabolic pathways.
  • Receptor Binding : They may bind to various receptors, influencing physiological responses.

Biochemical Pathways

Research indicates that some piperidine derivatives exhibit antiplasmodial activity, suggesting they may interfere with the life cycle of the Plasmodium parasite responsible for malaria. The specific pathways affected include:

  • Inhibition of Parasite Growth : Compounds like this compound may disrupt critical processes in the parasite's life cycle.

Antiparasitic Activity

A study demonstrated that certain piperidine derivatives possess significant antiplasmodial activity. For instance, compounds structurally similar to this compound were tested against Plasmodium falciparum. The results indicated an IC50 value in the low micromolar range, showcasing potential as leads for antimalarial drug development.

Anticancer Properties

Another area of investigation involves the compound's potential as an anticancer agent. In vitro studies have shown that related piperidine derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is essential. Below is a summary table highlighting key characteristics:

Compound NameAntiplasmodial ActivityAnticancer ActivityIC50 (µM)
This compoundModerateSignificant5.0
(1-(2-Chlorobenzyl)piperidin-3-yl)methanolLowModerate10.0
(1-(4-Fluorobenzyl)piperidin-3-yl)methanolHighWeak3.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol
Reactant of Route 2
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(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.